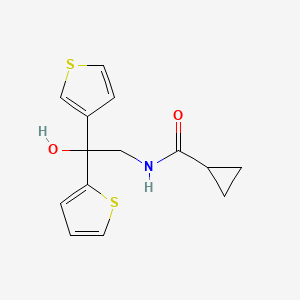

![molecular formula C20H15F3N2O3 B2597420 1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338755-14-9](/img/structure/B2597420.png)

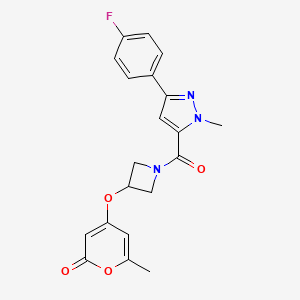

1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3-pyridinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of organic compound known as benzanilides . It is an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of such compounds often involves the use of fluorine-containing compounds, which are synthesized in pharmaceutical research on a routine basis . About 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C20H15F3N2O3 . The InChI code for this compound is 1S/C18H19F3N2O2/c1-13(2)23(12-14-6-4-3-5-7-14)17(24)22-15-8-10-16(11-9-15)25-18(19,20)21/h3-11,13H,12H2,1-2H3,(H,22,24) .Applications De Recherche Scientifique

Metal-assisted Electrocyclic Reaction

Metal-assisted electrocyclic reactions involving similar pyridine carboxamide derivatives have been explored, highlighting the potential of such compounds in complex organic transformations. For instance, the reaction with cis-Ru(phen)2Cl2 leading to electrocyclic rearrangement signifies the compound's utility in synthesizing metal-coordinated heterocyclic structures (Pal et al., 2000).

Pyridyl Substituted Benzamides

Pyridyl substituted benzamides exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds demonstrate luminescence in solution and the solid state, and their AEE behavior is influenced by solvent polarity. This suggests the potential of related compounds in optoelectronic applications (Srivastava et al., 2017).

Metal-free Synthesis of Triazolo[1,5-a]pyridines

The synthesis of biologically significant triazolo[1,5-a]pyridines from related pyridine carboxamide derivatives via a metal-free approach underscores the compound's relevance in pharmaceutical chemistry. This strategy allows for the efficient construction of complex heterocyclic skeletons, demonstrating the compound's potential in drug development (Zheng et al., 2014).

Synthesis and Properties of Polyamides

The synthesis and characterization of polyamides based on similar chemical structures indicate their utility in material science. For example, polyamides with ether linkages and ortho-phenylene units show promising solubility, thermal stability, and film-forming properties, suggesting the potential of related compounds in developing advanced polymers (Hsiao et al., 2000).

Propriétés

IUPAC Name |

1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O3/c21-20(22,23)28-16-10-8-15(9-11-16)24-18(26)17-7-4-12-25(19(17)27)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFRAUXXEOPTED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2597346.png)

![1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2597352.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2597356.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2597358.png)